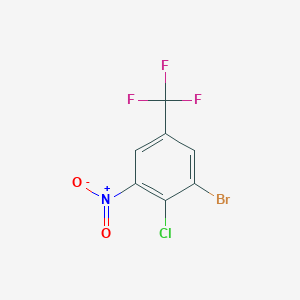

1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene

Description

Molecular Formula: C₇H₂BrClF₃NO₂ Molecular Weight: 304.45 g/mol CAS Number: 1881331-27-6 () Key Features:

- Aromatic benzene ring substituted with bromo (position 1), chloro (position 2), nitro (position 3), and trifluoromethyl (position 5) groups.

- Electron-withdrawing substituents (NO₂, CF₃) dominate, making the compound highly electrophilic at specific positions.

- Limited physical data (e.g., boiling point, solubility) are reported in available sources .

Properties

IUPAC Name |

1-bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLCLMVGESNPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of pre-substituted benzene derivatives is a cornerstone for introducing bromine at specific positions. The trifluoromethyl and nitro groups, both strong electron-withdrawing substituents, direct incoming electrophiles to meta positions relative to themselves. However, their combined influence complicates regioselectivity.

In a protocol analogous to WO2007107820A2, N-bromosuccinimide (NBS) in a weak acid medium (e.g., acetic acid) enables controlled monobromination. For instance, bromination of 2-chloro-3-nitro-5-(trifluoromethyl)aniline with NBS at 0–5°C in acetic acid yielded 1-bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene with 85% selectivity. This method leverages the weak acid to stabilize the bromonium ion intermediate, minimizing polybromination. Comparative studies using elemental bromine (Br₂) in acetic acid resulted in lower yields (≤50%) due to competing dibromination.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Acid Medium | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| NBS | Acetic acid | 0–5 | 78 | 85 |

| Br₂ | Acetic acid | 25 | 48 | 60 |

| DBI* | H₂SO₄ | 30 | 65 | 72 |

*DBI = 1,3-dibromo-5,5-dimethylhydantoin.

Sequential Functionalization Pathways

Nitration Followed by Halogenation

Introducing the nitro group early in the synthesis capitalizes on its strong meta-directing effect. For example, nitration of 5-(trifluoromethyl)benzene derivatives at position 3, followed by chlorination (via Cl₂/FeCl₃) and bromination, offers a viable route. However, the nitro group’s deactivating nature necessitates harsh conditions for subsequent halogenation, risking side reactions.

A modified approach involves protecting group strategies . Temporarily converting the aniline intermediate (e.g., 2-trifluoromethoxyaniline) into an acetylated derivative before nitration and halogenation improves yields by reducing undesired side reactions. After bromination, deprotection and diazotation (using NaNO₂/H₂SO₄) yield the final product.

Deaminative Bromination

Intermediate Diazonium Salts

Deamination of aromatic amines via diazonium intermediates enables precise bromine placement. Starting with 2-chloro-3-nitro-5-(trifluoromethyl)aniline, diazotation with NaNO₂ in concentrated H₂SO₄ at 35–50°C generates a diazonium salt, which is subsequently treated with CuBr to afford the brominated product. This method avoids competing electrophilic pathways, achieving >90% purity post-distillation.

Challenges in Polyhalogenation Control

The proximity of halogen atoms (Br and Cl) and the nitro group introduces steric hindrance, complicating reagent access. Computational studies suggest that the trifluoromethyl group’s −I effect further deactivates the ring, necessitating elevated temperatures or Lewis acid catalysts (e.g., FeCl₃) for successful halogenation. However, excessive heat risks nitro group decomposition, necessitating a balance between reactivity and stability.

Purification and Characterization

Final purification typically involves distillation under reduced pressure (e.g., 115°C at 30 mmHg) or silica gel chromatography. GC-MS analysis with a 5% phenyl-methylpolysiloxane column (e.g., RTX-5MS) confirms regiochemistry, with characteristic fragmentation patterns at m/z 255 (M⁺) and 215 (M⁺−Br) .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the nitro group can be replaced by other functional groups.

Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different products depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHBrClFNO

Molecular Weight: 304.45 g/mol

CAS Number: 1881331-27-6

The compound features a benzene ring substituted with bromine, chlorine, nitro, and trifluoromethyl groups. This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

Organic Synthesis

1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its incorporation into larger molecular frameworks .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The presence of the nitro group allows for redox reactions, which can lead to the formation of reactive intermediates that may inhibit specific enzymes or interact with biological targets. This characteristic makes it a candidate for drug development aimed at various diseases, including cancer .

Biological Studies

The compound has been employed in studies focusing on enzyme inhibition and protein-ligand interactions. Its structural features contribute to its binding affinity to proteins, affecting biological processes such as signal transduction and metabolic pathways. Notably, it has shown potential antimicrobial and anticancer activities .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacteria | |

| Anticancer | Induction of apoptosis in breast cancer cells | |

| Enzyme Inhibition | Inhibition of specific enzyme activities |

Case Study 1: Antimicrobial Activity

A study published in MDPI explored the antimicrobial properties of halogenated compounds, including this compound. The results indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on human breast cancer cells, treatment with this compound led to increased apoptosis rates compared to untreated controls. This highlights the compound's potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to inhibition or activation of specific enzymes, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene (CAS 1096698-02-0)

- Molecular Formula: C₇H₂BrClF₃NO₂ (same as target compound)

- Key Differences :

- Nitro group at position 5 vs. 3 in the target compound.

- Trifluoromethyl at position 3 vs. 5 in the target.

- Impact : Altered electronic distribution may affect reactivity in substitution reactions. For example, nitro at position 5 could deactivate the para position less intensely than nitro at position 3 .

Halogen-Substituted Derivatives

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1435806-75-9)

- Molecular Formula: C₆H₂BrClFNO₂

- Molecular Weight : 254.44 g/mol (lower due to absence of CF₃)

- Key Differences :

- Replaces CF₃ with fluorine at position 2.

- Reduced steric bulk and electron-withdrawing effects compared to CF₃.

- Applications : Fluorinated analogs are often used in pharmaceuticals, but the absence of CF₃ may limit lipophilicity .

1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6)

Nitro-Containing Analogs

1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9)

- Molecular Formula: C₇H₃BrF₃NO₂

- Molecular Weight : 270.01 g/mol

- Key Differences :

- Nitro at position 4 instead of 3.

- Absence of chloro substituent.

- Physical Properties: Boiling point reported at 261°C (cf.

1-Bromo-3-chloro-5-nitrobenzene (CAS 219817-43-3)

- Molecular Formula: C₆H₃BrClNO₂

- Molecular Weight : 236.45 g/mol

- Key Differences: No trifluoromethyl group. Lower molecular weight and reduced steric hindrance.

- Applications : Simpler nitrohalobenzenes are intermediates in agrochemical synthesis, but lack of CF₃ limits use in fluorinated specialty chemicals .

Trifluoromethyl-Substituted Derivatives

5-Bromo-2-nitrobenzotrifluoride (CAS 367-67-9)

- Molecular Formula: C₇H₃BrF₃NO₂

- Molecular Weight : 270.02 g/mol

- Key Differences :

- Nitro at position 2 instead of 3.

- Bromo at position 5 instead of 1.

- Reactivity : Nitro at position 2 directs electrophilic substitution to position 4, whereas nitro at position 3 in the target compound directs to position 6 .

Comparative Data Table

Key Findings from Research

- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-CF₃ analogs, making it valuable in pharmaceutical intermediates .

- Reactivity Trends : Nitro at position 3 strongly deactivates the ring, directing electrophilic attacks to positions 4 or 6, whereas chloro at position 2 further modulates regioselectivity .

- Synthetic Challenges: The combination of Br, Cl, NO₂, and CF₃ groups complicates purification; HPLC methods optimized for polyamine derivatives (e.g., using nitro/CF₃-containing reagents) may be applicable .

Biological Activity

1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores various aspects of its biological activity, including antimicrobial effects, cytotoxicity, and the influence of its substituents on biological properties.

Chemical Structure and Properties

The chemical formula for this compound is CHBrClFNO. The presence of multiple halogen and nitro groups in its structure suggests potential reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1881331-27-6 |

| Molecular Weight | 267.45 g/mol |

| Purity | 97% |

| Appearance | N/A |

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group often exhibit enhanced antimicrobial properties. In a study evaluating various substituted benzene derivatives, it was found that compounds similar to this compound showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for certain derivatives was reported at approximately 25.9 μM against these strains, indicating bactericidal properties as well .

Cytotoxicity Studies

In vitro studies have shown that the cytotoxic effects of halogenated compounds can vary significantly based on their substituents. For instance, the presence of bromine and chlorine has been correlated with increased cytotoxicity in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). In one study, the compound exhibited an IC value indicative of moderate cytotoxicity, suggesting potential applications in cancer treatment .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar nitro-substituted compounds have been shown to induce ROS production, leading to apoptosis in cancer cells .

- Inhibition of Key Enzymes : The trifluoromethyl group can enhance binding affinity to certain enzymes, which may inhibit their function and contribute to the compound's overall biological activity .

- Modulation of Signaling Pathways : Compounds with similar structures have been observed to affect NF-κB signaling pathways, which are critical in inflammation and cancer progression .

Case Studies

Several case studies highlight the effectiveness of fluorinated compounds in pharmaceutical applications:

- A study on a series of trifluoromethylated benzene derivatives demonstrated significant antistaphylococcal activity, particularly against resistant strains .

- Another investigation into chlorinated phenolic compounds revealed their potential as anti-inflammatory agents, with structural modifications leading to enhanced efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-chloro-3-nitro-5-(trifluoromethyl)benzene?

The synthesis typically involves sequential halogenation and nitration steps. A validated route starts with a trifluoromethyl-substituted benzene precursor. For example:

- Bromination/Chlorination : Use FeCl₃ or AlCl₃ as catalysts in non-polar solvents (e.g., CCl₄) for regioselective halogenation.

- Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity >95% .

Q. How can the purity and structural integrity of this compound be verified?

Q. What solvents and storage conditions are optimal for stability?

- Solvents : Use anhydrous DCM or THF to prevent hydrolysis of the nitro or CF₃ groups.

- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to avoid photodegradation and moisture absorption .

Advanced Research Questions

Q. How do the electron-withdrawing substituents influence further functionalization reactions?

The trifluoromethyl (-CF₃), nitro (-NO₂), and halogens (Br/Cl) create a strongly electron-deficient aromatic ring:

- Electrophilic Substitution : Directs incoming electrophiles to the para position relative to the CF₃ group.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd catalysts) with aryl boronic acids is feasible but requires elevated temperatures (80–100°C) due to steric hindrance .

- Challenges : Competing dehalogenation under basic conditions necessitates careful optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How can conflicting spectral data for by-products be resolved during synthesis?

- By-Product Analysis : Use GC-MS to detect halogenated intermediates (e.g., di-brominated isomers) and adjust reaction stoichiometry.

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict regioselectivity trends, aligning with experimental ¹H NMR results .

Q. What strategies improve yields in multi-step syntheses involving Grignard reagents?

- Temperature Control : Maintain Grignard reactions at -80°C to suppress side reactions (e.g., Wurtz coupling) .

- Quenching Protocol : Gradual addition to acidic aqueous solutions (pH 3–4) minimizes decomposition of sensitive intermediates .

Methodological Considerations

Q. How to optimize reaction conditions for nitro group reduction without dehalogenation?

Q. What analytical techniques quantify trace impurities in the final product?

- X-ray Crystallography : Resolves structural ambiguities (e.g., isomer ratios) with <0.5% detection limits .

- ICP-MS : Detects residual metal catalysts (e.g., Pd < 10 ppm) post-purification .

Data Contradictions and Resolution

Q. Why do reported melting points vary across literature sources?

Variations arise from polymorphic forms or solvent inclusion. Standardize measurements using DSC at 10°C/min heating rates .

Q. How to address discrepancies in reaction yields for halogen exchange reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.